1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 4, and 4. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, phosphodiesterases, and G-protein-coupled receptors (GPCRs) . The methyl group at position 1 enhances metabolic stability, while the 4-phenylpiperazinyl and piperidinyl moieties at positions 6 and 4, respectively, contribute to its pharmacological profile by modulating receptor binding affinity and selectivity.
Properties
IUPAC Name |
1-methyl-6-(4-phenylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7/c1-25-19-18(16-22-25)20(27-10-6-3-7-11-27)24-21(23-19)28-14-12-26(13-15-28)17-8-4-2-5-9-17/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZCHAVQBFRIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of this compound through a comprehensive review of relevant literature, including pharmacological profiles, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula for 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of approximately 364.49 g/mol. The structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with piperazine and piperidine groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors. For instance, derivatives of this compound have shown significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. One study reported that specific derivatives exhibited an IC50 value as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating strong potential for targeted cancer therapies .
The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with tumor growth and survival. The binding affinity to EGFR suggests that these compounds may disrupt downstream signaling cascades involved in cell proliferation and apoptosis. Flow cytometric analyses revealed that certain derivatives could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), further supporting their role as effective anticancer agents .
Anti-inflammatory Properties
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory effects. A study indicated that these compounds could inhibit prostaglandin synthesis, which is crucial in inflammatory responses. The LD50 values for some derivatives were found to be above 1100 mg/kg, indicating a favorable safety profile compared to traditional anti-inflammatory drugs like Diclofenac .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| EGFR Inhibition | Compound 12b | 0.016 | |
| Anti-proliferative | A549 Cell Line | 8.21 | |
| Anti-inflammatory | Compound 7 | >1100 |
Table 2: Pharmacological Profiles
Case Study 1: Anticancer Efficacy
A series of experiments conducted on MCF-7 breast cancer cells demonstrated that specific derivatives led to significant tumor growth inhibition and induced apoptosis through the modulation of BAX/Bcl-2 ratios . This highlights the therapeutic potential of these compounds in breast cancer treatment.
Case Study 2: Safety Profile Assessment
In a comparative study assessing ulcerogenic activity, several pyrazolo[3,4-d]pyrimidine derivatives showed lower ulcerogenic potential than Diclofenac, suggesting a safer alternative for long-term anti-inflammatory therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H27N5
- Molecular Weight : 393.5 g/mol
- IUPAC Name : 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
The structure consists of a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have identified 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine as a promising candidate for cancer treatment. Research has demonstrated that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways.
Case Study : A study published in 2022 synthesized several derivatives and evaluated their anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116, indicating potent anticancer properties. Additionally, it showed strong inhibitory activity against both wild-type EGFR and the mutant form associated with resistance to existing therapies (IC50 values of 0.016 µM and 0.236 µM, respectively) .
Neuropharmacological Applications
The compound also shows potential in neuropharmacology, particularly in the treatment of psychiatric disorders such as anxiety and depression. Its structural components allow it to interact with neurotransmitter systems.
Research Findings : Studies have indicated that similar pyrazolo[3,4-d]pyrimidine derivatives can modulate serotonin receptors and exhibit anxiolytic effects. The presence of piperazine rings in the structure enhances binding affinity to these receptors, suggesting that this compound could be developed into a therapeutic agent for anxiety disorders .
Anti-inflammatory Properties
Another area of application is in anti-inflammatory treatments. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study : Research involving the synthesis of various pyrazolo[3,4-d]pyrimidines showed that these compounds could significantly reduce inflammation in animal models when tested against carrageenan-induced edema . This positions them as potential alternatives or adjuncts to current anti-inflammatory therapies.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore, and modifications at positions 1, 4, and 6 significantly alter biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substitution at Position 6 :
- The 4-phenylpiperazinyl group in the target compound (vs. 4-methylpiperazinyl in ) enhances lipophilicity and may improve binding to aminergic receptors (e.g., serotonin or dopamine receptors) .
- Methylsulfanyl () and chlorine () substituents at R6 correlate with antiproliferative and GPCR-modulating activities, respectively.
Substitution at Position 4 :
- Piperidinyl (target compound) and piperazinyl () groups are common in kinase inhibitors (e.g., S6K1 in ), suggesting the target may share similar mechanisms.
Substitution at Position 1 :
- Methyl (target compound) improves metabolic stability compared to bulkier groups like 4-methylphenyl () or 4-chlorobenzyl ().
Biological Activity Trends :
- Analogs with 4-phenylpiperazinyl (target compound, ) or morpholinyl () groups show kinase/GPCR activity, whereas hydrazinyl () and methylsulfanyl () derivatives exhibit antimicrobial/antiproliferative effects.
Research Findings and Mechanistic Insights
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is a known kinase inhibitor template. For example, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () inhibit S6K1 with IC₅₀ values as low as 10 nM, suggesting the target compound may similarly target kinase pathways .
- GPCR Modulation : 1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl) analogs () bind to GPR35/GPR55 receptors, which are implicated in inflammation and cancer. The target’s 4-phenylpiperazinyl group may confer analogous activity .
- Antiproliferative Activity : Methylsulfanyl-substituted analogs () and hydrazine derivatives () inhibit cancer cell proliferation, highlighting the scaffold’s versatility in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
